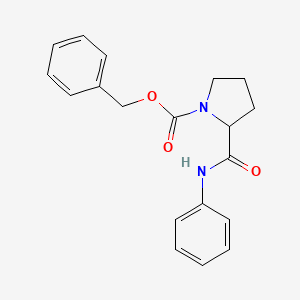
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C19H20N2O3 . It is a product offered by several chemical suppliers. The compound is related to a class of compounds known as proline and its derivatives .
Molecular Structure Analysis
The InChI code for “Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate” is 1S/C19H20N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate has been studied for its potential in inhibiting cholinesterase enzymes. A series of compounds, including variants of benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that these compounds exhibited moderate inhibitory effects against AChE and comparable activity to rivastigmine against BChE. This research suggests a potential application in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are useful (Pizova et al., 2017).
Hydrogen-Bonded Co-Crystal Structures
The compound has also been used in the study of hydrogen-bonded co-crystal structures. In one instance, benzoic acid–pyrrolidin-1-ium-2-carboxylate was analyzed, demonstrating the application of non-centrosymmetric co-crystallization for creating crystals in a chiral space group. This research contributes to the understanding of molecular interactions and crystal engineering, which is crucial in the development of new materials and pharmaceuticals (Chesna et al., 2017).
Antimicrobial Activity
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate derivatives have been synthesized and assessed for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, including Mycobacterium tuberculosis. Some derivatives showed promising antibacterial activity, indicating their potential as starting points for the development of new antimycobacterial agents (Nural et al., 2018).
Propiedades
IUPAC Name |
benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUZRTUBVZIRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




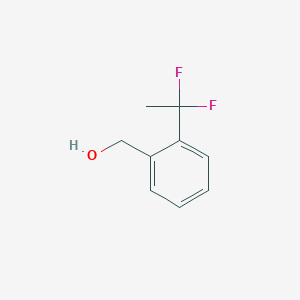
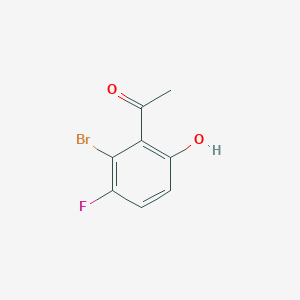
![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

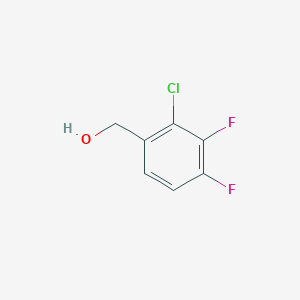
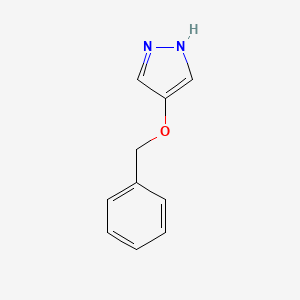
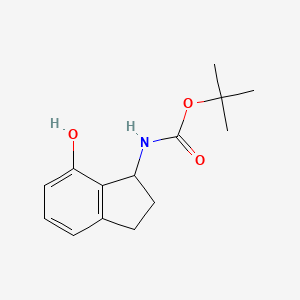
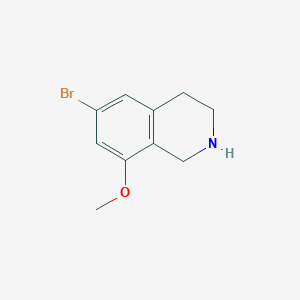
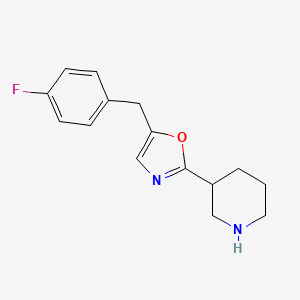


![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
